5-Isopropylpicolinaldehyde
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Overview
Description
5-Isopropylpicolinaldehyde is an organic compound with the molecular formula C9H11NO It belongs to the class of picolinaldehydes, which are derivatives of pyridinecarboxaldehyde This compound is characterized by the presence of an isopropyl group attached to the fifth position of the pyridine ring and an aldehyde group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylpicolinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 5-isopropylpyridine.
Formylation Reaction: The formylation of 5-isopropylpyridine is carried out using Vilsmeier-Haack reaction conditions. This involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the second position of the pyridine ring.
Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures efficient production with minimal waste.
Chemical Reactions Analysis
Types of Reactions: 5-Isopropylpicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the isopropyl group can be replaced by other substituents using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: 5-Isopropylpicolinic acid.
Reduction: 5-Isopropylpicolinyl alcohol.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
5-Isopropylpicolinaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Isopropylpicolinaldehyde is primarily related to its ability to undergo various chemical reactions. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The isopropyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Picolinaldehyde: Lacks the isopropyl group, making it less sterically hindered and more reactive in certain reactions.
Nicotinaldehyde: Has the aldehyde group at the third position of the pyridine ring, leading to different reactivity and applications.
Isonicotinaldehyde: Has the aldehyde group at the fourth position of the pyridine ring, resulting in distinct chemical properties.
Uniqueness: 5-Isopropylpicolinaldehyde is unique due to the presence of the isopropyl group, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and biologically active compounds.
Properties
IUPAC Name |
5-propan-2-ylpyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(2)8-3-4-9(6-11)10-5-8/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIPJSJRIRWJBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568195 |
Source
|
Record name | 5-(Propan-2-yl)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00568195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137013-14-0 |
Source
|
Record name | 5-(Propan-2-yl)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00568195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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